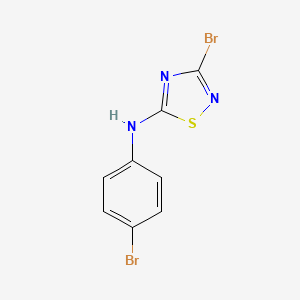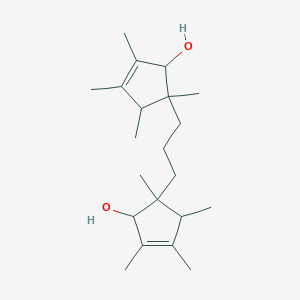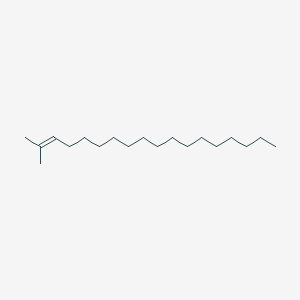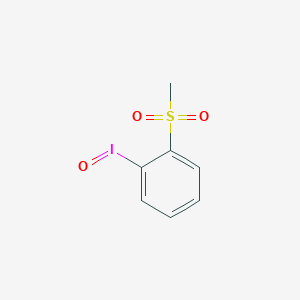![molecular formula C12H5F6N3 B14321416 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- CAS No. 111888-15-4](/img/structure/B14321416.png)
5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- is a heterocyclic compound that belongs to the pyridazino[4,5-b]indole family. This compound is characterized by the presence of two trifluoromethyl groups at positions 1 and 4 of the pyridazino[4,5-b]indole core. The unique structure of this compound makes it a subject of interest in medicinal chemistry due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the [4+2] cycloaddition reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine with indole . This reaction typically requires the use of a suitable solvent and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic routes mentioned above. This includes scaling up the reaction, optimizing reaction conditions, and ensuring the purity of the final product. The use of palladium-mediated coupling reactions and other advanced techniques can also be employed to enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acyl chlorides) are used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various alkylated or acylated products .
Applications De Recherche Scientifique
5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth, survival, and metabolism . The compound’s ability to modulate these pathways makes it a potential candidate for targeted drug therapy .
Comparaison Avec Des Composés Similaires
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting various biological activities.
Carbazole: A compound with a similar scaffold, known for its anti-tumor and DNA-binding properties.
Uniqueness: 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups, which enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Propriétés
Numéro CAS |
111888-15-4 |
|---|---|
Formule moléculaire |
C12H5F6N3 |
Poids moléculaire |
305.18 g/mol |
Nom IUPAC |
1,4-bis(trifluoromethyl)-5H-pyridazino[4,5-b]indole |
InChI |
InChI=1S/C12H5F6N3/c13-11(14,15)9-7-5-3-1-2-4-6(5)19-8(7)10(21-20-9)12(16,17)18/h1-4,19H |
Clé InChI |
FZMJWCBPPOSMDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=NN=C3C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)



![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)
![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)


![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)

![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
